molecular formula C7H4Cl2N2O4S B14414320 (4-Nitrobenzene-1-sulfonyl)carbonimidoyl CAS No. 81066-77-5

(4-Nitrobenzene-1-sulfonyl)carbonimidoyl

Cat. No.: B14414320
CAS No.: 81066-77-5
M. Wt: 283.09 g/mol
InChI Key: KGFNABUFHNXRGR-UHFFFAOYSA-N
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Description

(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is a chemical compound that features a nitro group, a sulfonyl group, and a carbonimidoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl typically involves multi-step reactions starting from benzene derivatives. One common route includes the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrobenzene-1-sulfonyl)carbonimidoyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various substituents onto the benzene ring .

Scientific Research Applications

(4-Nitrobenzene-1-sulfonyl)carbonimidoyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl involves its ability to participate in electrophilic aromatic substitution reactions. The nitro and sulfonyl groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles. This influences the compound’s reactivity and the types of reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .

Properties

CAS No.

81066-77-5

Molecular Formula

C7H4Cl2N2O4S

Molecular Weight

283.09 g/mol

IUPAC Name

N-(dichloromethylidene)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C7H4Cl2N2O4S/c8-7(9)10-16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H

InChI Key

KGFNABUFHNXRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=C(Cl)Cl

Origin of Product

United States

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